molecular formula C25H23N5O4 B2693448 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide CAS No. 1006811-51-3

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide

Cat. No. B2693448
CAS RN: 1006811-51-3
M. Wt: 457.49
InChI Key: JUDNBUOLIDVRLG-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C25H23N5O4 and its molecular weight is 457.49. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed various methods for synthesizing pyrazolopyrimidine derivatives, highlighting the versatility and potential for targeted therapeutic applications. For example, one study describes a facile synthesis of new 3-(1-methyl benzimidazol-2-yl) pyrazolopyrimidine and pyrimido[2, 1-b][1,3]benzothiazole derivatives, indicating potential biosignificant interest due to their antimicrobial activity (Sayed, Khalil, & Raslan, 2012). Similarly, the synthesis of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives bearing a phosphonylbenzyl chain has been pursued for their potential as A2A adenosine receptor antagonists or as lead compounds for pesticides, showcasing the chemical diversity and application range of this scaffold (Xiao, Li, Meng, & Shi, 2008).

Biological Evaluation and Potential Applications

The biological evaluation of pyrazolopyrimidine derivatives has been a focal point of research due to their potential anticancer and anti-inflammatory properties. A novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and showed promising cytotoxic activity against various cancer cell lines, including HCT-116 and MCF-7, as well as 5-lipoxygenase inhibition activities (Rahmouni et al., 2016). Another study presented the synthesis and characterization of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives, further screened for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, illustrating the therapeutic potential of such compounds (Hassan, Hafez, & Osman, 2014).

properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O4/c1-17-4-2-3-5-19(17)14-29-15-27-24-20(25(29)32)13-28-30(24)11-10-26-23(31)9-7-18-6-8-21-22(12-18)34-16-33-21/h2-9,12-13,15H,10-11,14,16H2,1H3,(H,26,31)/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDNBUOLIDVRLG-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)/C=C\C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide

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